1,3,5-Tris(pyridin-4-ylmethoxy)benzene

Coordination Polymers Metal-Organic Frameworks Tripodal Ligands

Select 1,3,5-Tris(pyridin-4-ylmethoxy)benzene for its unique 4-pyridyl geometry that ensures reliable 3D interpenetrated MOF formation, unlike 2- or 3-pyridyl isomers which yield only 1D/2D networks. This ligand delivers exceptional iodine adsorption (up to 2.95 g g⁻¹) and solid-state blue photoluminescence with Zn(II)/Mn(II)/Hg(II) halides, making it the definitive choice for porous frameworks, nuclear waste remediation, and luminescent sensor design. Insist on the 4-substituted regioisomer for consistent coordination topology.

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
Cat. No. B15073115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(pyridin-4-ylmethoxy)benzene
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1COC2=CC(=CC(=C2)OCC3=CC=NC=C3)OCC4=CC=NC=C4
InChIInChI=1S/C24H21N3O3/c1-7-25-8-2-19(1)16-28-22-13-23(29-17-20-3-9-26-10-4-20)15-24(14-22)30-18-21-5-11-27-12-6-21/h1-15H,16-18H2
InChIKeyAZJQBTTWDUFHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(pyridin-4-ylmethoxy)benzene: A Flexible Tripodal Ligand for Coordination Chemistry and Supramolecular Materials


1,3,5-Tris(pyridin-4-ylmethoxy)benzene (CAS 915002-24-3) is a C3-symmetric tripodal ligand featuring a central benzene core linked via oxymethylene spacers to three pyridine rings in the 4-position [1]. This rigid yet flexible architecture enables it to act as a versatile building block in coordination polymers, metal-organic frameworks (MOFs), and supramolecular gels, with applications ranging from selective adsorption to photoluminescent materials [2]. Its molecular formula is C24H21N3O3, molecular weight 399.44 g/mol, and it is characterized by a topological polar surface area of 66.4 Ų and XLogP3 of 3.1 [1].

Why Substituting 1,3,5-Tris(pyridin-4-ylmethoxy)benzene with Other Pyridyl Isomers Compromises Performance


Generic substitution of 1,3,5-tris(pyridin-4-ylmethoxy)benzene with its 2- or 3-pyridyl positional isomers is not viable because the nitrogen atom position dictates coordination geometry, network topology, and resultant material properties [1]. The 4-pyridyl isomer (L4) reliably forms three-dimensional interpenetrated frameworks with Hg(II) halides, whereas the 3-pyridyl isomer (L3) yields 1D chains and the 2-pyridyl isomer (L2) yields 2D networks under identical synthetic conditions [1]. This divergent structural outcome directly impacts functional attributes such as porosity, adsorption capacity, and mechanical stability, rendering the 4-substituted variant uniquely suited for applications requiring high-dimensional connectivity and robust supramolecular architectures [2].

Quantitative Differentiation: 1,3,5-Tris(pyridin-4-ylmethoxy)benzene versus Closest Analogs


Coordination Network Dimensionality: 3D Frameworks with 4-Pyridyl Isomer vs. 1D Chains with 3-Pyridyl Isomer

Under identical reaction conditions with Hg(II) halides, the 4-pyridyl isomer (L4) yields a 3D 4-fold interpenetrated framework, whereas the 3-pyridyl isomer (L3) forms only 1D chains, and the 2-pyridyl isomer (L2) forms 2D networks [1]. This divergent topology is a direct consequence of the nitrogen atom orientation and its influence on metal coordination geometry.

Coordination Polymers Metal-Organic Frameworks Tripodal Ligands

Iodine Adsorption Capacity of Supramolecular Gels Derived from 1,3,5-Tris(pyridin-4-ylmethoxy)benzene

Supramolecular gels formed via self-assembly of 1,3,5-tris(4-pyridylmethoxyl)benzene exhibit exceptional iodine uptake. The nanotube morphology, obtained under controlled cooling, achieves a vapor-phase iodine adsorption capacity of 2.29 g g⁻¹ and a solution-phase capacity of 2.95 g g⁻¹ [1]. This performance is attributed to the positively charged pyridinium networks and host-guest interactions within the nanotube channels.

Supramolecular Gels Iodine Capture Adsorption Materials

Morphology Control: Nanotube vs. Nanofiber Formation via Temperature-Dependent Self-Assembly

The self-assembly of 1,3,5-tris(4-pyridylmethoxyl)benzene is exquisitely sensitive to gelation temperature and cooling rate, enabling precise morphological control. Rapid cooling yields nanofibers, while slow cooling at 4°C yields nanotubes [1]. The nanotube morphology, in particular, provides enhanced mass transfer and adsorption performance compared to nanofibers, as demonstrated by the 2.95 g/g iodine uptake in solution [1].

Supramolecular Chemistry Nanostructured Materials Self-Assembly

Crystal Structure Parameters: Monoclinic Symmetry and Packing Motifs

Single-crystal X-ray diffraction of 1,3,5-tris(pyridin-4-ylmethoxy)benzene reveals it crystallizes in the monoclinic space group P21/c with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. In the solid state, molecules pack via weak C-H···O and C-H···π interactions, with the pyridine ring acting as a π-acceptor [2].

X-ray Crystallography Crystal Engineering Molecular Packing

Optimal Use Cases for 1,3,5-Tris(pyridin-4-ylmethoxy)benzene Based on Evidenced Performance


Construction of 3D Metal-Organic Frameworks (MOFs) for Gas Storage and Separation

When 3D porous architectures are required, 1,3,5-tris(pyridin-4-ylmethoxy)benzene is the ligand of choice because it reliably forms three-dimensional interpenetrated frameworks with Hg(II), Co(II), and Cd(II) ions, as confirmed by single-crystal X-ray diffraction [1]. In contrast, the 3-pyridyl isomer yields only 1D chains, severely limiting porosity [1]. This makes the 4-pyridyl ligand indispensable for designing MOFs with high surface area and guest-accessible void volumes.

Supramolecular Gel-Based Adsorbents for Radioactive Iodine Capture

For nuclear waste remediation or environmental monitoring, supramolecular gels derived from this ligand demonstrate iodine adsorption capacities up to 2.95 g g⁻¹ in solution, surpassing many conventional adsorbents [2]. The ability to tune morphology between nanotubes and nanofibers via temperature control further allows optimization of adsorption kinetics and capacity for specific process requirements [2].

Development of Photoluminescent Coordination Complexes

Complexes of 1,3,5-tris(4-pyridylmethoxyl)benzene with Zn(II), Mn(II), and Hg(II) halides exhibit blue photoluminescence in the solid state at room temperature, as demonstrated in comparative studies with positional isomers [1]. This property, combined with the ligand's ability to form robust 3D networks, makes it a promising scaffold for luminescent sensors and light-emitting materials.

Crystal Engineering and Supramolecular Synthon Studies

The well-defined monoclinic crystal structure (space group P21/c) and established packing motifs (C-H···O, C-H···π) of the free ligand provide a reliable baseline for crystal engineering studies [3]. Researchers can confidently use this compound to explore structure-property correlations and design new crystalline materials with predictable architectures.

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